

# A Preclinical Head-to-Head: NYX-2925 and Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NYX-2925  |           |
| Cat. No.:            | B10821466 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of **NYX-2925**, a novel N-methyl-D-aspartate (NMDA) receptor modulator, and gabapentin, a widely used first-line treatment for neuropathic pain. By examining their performance in established animal models of neuropathic pain, this document aims to furnish researchers with the necessary data to inform future discovery and development efforts in the realm of analgesics.

### At a Glance: Key Efficacy Data in Preclinical Models

The following tables summarize the quantitative efficacy of NYX-2925 and gabapentin in two widely utilized rodent models of neuropathic pain: Chronic Constriction Injury (CCI) and Streptozotocin (STZ)-induced diabetic neuropathy. The data presented is compiled from multiple studies and illustrates the analgesic potential of each compound in reversing mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.



Chronic Constriction Injury (CCI) Model -Mechanical Allodynia

| Compound   | Dose            | Paw Withdrawal<br>Threshold (g)       | Time Point                               |
|------------|-----------------|---------------------------------------|------------------------------------------|
| Vehicle    | -               | ~2-4 g                                | Post-CCI                                 |
| NYX-2925   | 10 mg/kg, p.o.  | Significant increase from vehicle     | 1 hour post-dose                         |
| Gabapentin | 100 mg/kg, i.p. | Significantly increased from vehicle  | 1-3 hours post-dose[1]                   |
| Gabapentin | 100 mg/kg, i.p. | Increase to ~7.4-9.2 g<br>from ~0.9 g | 1 and 3 hours post-<br>dose on day 15[1] |

Note: Paw withdrawal thresholds in healthy, non-injured animals are typically around 15g. A lower gram value indicates increased pain sensitivity (allodynia).



| Streptozotocin<br>(STZ)-Induced<br>Diabetic Neuropathy<br>Model - Mechanical<br>Allodynia |                |                                                  |                  |
|-------------------------------------------------------------------------------------------|----------------|--------------------------------------------------|------------------|
| Compound                                                                                  | Dose           | Paw Withdrawal<br>Threshold (g)                  | Time Point       |
| Vehicle (Diabetic)                                                                        | -              | Significantly lower than non-diabetic controls   | Post-STZ         |
| NYX-2925                                                                                  | Not specified  | Rapid and long-lasting analgesia                 | Not specified[2] |
| Gabapentin                                                                                | 75 mg/kg, i.p. | Significant increase in paw withdrawal threshold | Not specified[3] |
| Gabapentin                                                                                | Not specified  | Significant reduction in mechanical allodynia    | Not specified[4] |

## Delving into the Mechanisms: Distinct Signaling Pathways

The analgesic effects of **NYX-2925** and gabapentin stem from their distinct interactions with key components of the central nervous system involved in pain processing.

## NYX-2925: Modulating the NMDA Receptor in the Prefrontal Cortex

**NYX-2925** is a novel modulator of the N-methyl-D-aspartate (NMDA) receptor.[2][5] Its analgesic effect in neuropathic pain models appears to be centrally mediated, specifically within the medial prefrontal cortex (mPFC).[2][6] In chronic pain states, there is a downregulation of NMDA receptor signaling and a decrease in the activation of Src family kinases in the mPFC.[6] **NYX-2925** has been shown to restore the levels of activated Src and the phosphorylation of



NMDA receptor subunits GluN2A and GluN2B in this brain region, suggesting a restoration of normal synaptic plasticity.[6] This central mechanism of action is a key differentiator from many existing analgesics that primarily target spinal pathways.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]
- 5. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NMDAR modulator NYX-2925 alleviates neuropathic pain via a Src-dependent mechanism in the mPFC PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: NYX-2925 and Gabapentin in Neuropathic Pain Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-efficacy-compared-to-gabapentin-in-pain-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com